Threonine, L-, [3H(G)]
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Overview
Description
Threonine, L-, [3H(G)] is a radiolabeled form of the essential amino acid threonine. Threonine is one of the 20 standard amino acids used by cells to synthesize proteins. It is essential in humans, meaning it must be obtained from the diet as the body cannot synthesize it. Threonine plays a crucial role in various physiological processes, including protein synthesis, immune function, and fat metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Threonine can be synthesized through microbial fermentation, primarily using strains of Escherichia coli and Corynebacterium glutamicum. The biosynthesis involves several enzymatic steps starting from oxaloacetate, which is converted to L-aspartate and subsequently to L-threonine through a series of phosphorylations and reductions .
Industrial Production Methods
Industrial production of L-threonine typically involves the fermentation process using genetically engineered microorganisms. These microorganisms are optimized to overproduce threonine by manipulating metabolic pathways and enhancing the expression of key enzymes involved in threonine biosynthesis . The fermentation process is carried out in large bioreactors under controlled conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Threonine undergoes various chemical reactions, including:
Oxidation: Threonine can be oxidized to form α-ketobutyrate and ammonia.
Reduction: Threonine can be reduced to form glycine and acetaldehyde.
Substitution: Threonine can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and anhydrides are often used for substitution reactions.
Major Products
Oxidation: α-Ketobutyrate and ammonia.
Reduction: Glycine and acetaldehyde.
Substitution: Various substituted threonine derivatives depending on the reagents used.
Scientific Research Applications
Threonine, L-, [3H(G)] is widely used in scientific research due to its radiolabeled nature, which allows for tracking and studying metabolic pathways. Some key applications include:
Chemistry: Used in studying enzyme kinetics and protein synthesis.
Biology: Helps in understanding metabolic pathways and protein turnover.
Medicine: Used in diagnostic imaging and studying disease mechanisms.
Industry: Applied in the production of feed additives and pharmaceuticals
Mechanism of Action
Threonine exerts its effects by participating in protein synthesis and various metabolic pathways. It combines with aspartic acid and methionine to aid in fat metabolism in the liver, preventing fat accumulation. Threonine also supports the immune system by promoting the production of antibodies . The hydroxyl group in threonine can undergo phosphorylation, which is crucial for signal transduction and enzyme regulation .
Comparison with Similar Compounds
Similar Compounds
L-Threonate: A derivative of threonine used in cognitive health supplements.
L-Allothreonine: An isomer of threonine with different stereochemistry.
Serine: Another hydroxyl-containing amino acid with similar properties
Uniqueness
Threonine is unique due to its essential nature and its role in protein synthesis and immune function. Unlike its derivatives and isomers, threonine is directly involved in the synthesis of proteins and other critical biomolecules .
Properties
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-4-tritiobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1T |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVYJQAPQTCCC-RJNJCCKQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C[C@H]([C@@H](C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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